1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

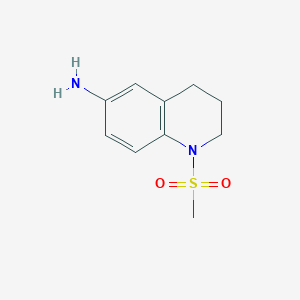

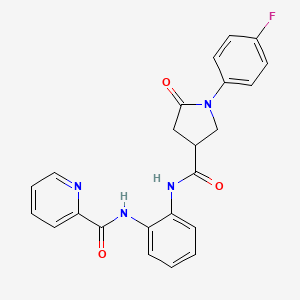

“1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride” is a chemical compound that is not widely documented. The compound appears to contain an o-tolyl group, which is an aryl group commonly found in diverse chemical compounds . It is considered nonpolar and hydrophobic . The compound also contains a sulfonyl chloride group, which is often used in organic synthesis .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Selective Synthesis of Heterocyclic Sulfonyl Chlorides : A sulfur-functionalized aminoacrolein derivative was utilized for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, including pyrazole-4-sulfonyl chlorides. This methodology demonstrates the compound's utility in parallel medicinal chemistry for synthesizing various heterocyclic sulfonyl derivatives, showcasing its versatility and chemical stability (Tucker, Chenard, & Young, 2015).

Catalytic Applications

- Catalysis in Organic Synthesis : The novel ionic liquid 1-sulfopyridinium chloride was synthesized and characterized for its efficiency as a homogeneous and reusable catalyst. It facilitated the tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes under mild conditions, highlighting its potential as an efficient catalyst in organic synthesis (Moosavi-Zare et al., 2013).

Chemical Transformations

- Novel Synthesis Approaches : A series of pyrazole-4-sulfonyl chlorides was synthesized from 2-(benzylthio)malonaldehyde using a 2-step method. This approach allows for the multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides, which are challenging to obtain through other methods, demonstrating the compound's role in facilitating novel synthetic routes (Sokolyuk, Kondratov, Gavrylenko, & Tolmachov, 2015).

Novel Compound Synthesis

- Spiro[4H-pyridine-oxindoles] Synthesis : Under the catalysis of a binary ionic liquid mixture, novel pyrazole-fused spiro[4H-pyridine-oxindoles] were synthesized via a domino reaction. This method provides a rapid, highly convergent, and functional group-tolerant route for synthesizing these compounds from simple starting materials, showcasing the applicability of 1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride in the synthesis of novel compounds (Yaghoubi Kalurazi, Rad‐Moghadam, & Moradi, 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that sulfonyl chloride compounds can react with amines to form sulfonamides . This reaction could potentially lead to the inhibition or activation of certain biochemical processes.

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with antileishmanial and antimalarial activities . This suggests that the compound might interfere with the life cycle of these parasites, affecting their survival and proliferation.

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed in the body, metabolized by liver enzymes, and excreted through the kidneys .

Result of Action

Based on the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound might induce cell death in these parasites, thereby alleviating the symptoms of these diseases .

Propiedades

IUPAC Name |

1-(2-methylphenyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-8-4-2-3-5-10(8)13-7-9(6-12-13)16(11,14)15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMWMVDJOVJLAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(C=N2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2833783.png)

![2-ethoxy-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2833790.png)

![N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2833791.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2833793.png)

![5-[(2S,3R)-3-aminooxolan-2-yl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B2833798.png)

![3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2833799.png)

![3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2833802.png)